

7-Bromoheptanenitrile chemical properties and structure

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An In-depth Technical Guide to **7-Bromoheptanenitrile**: Structure, Properties, and Synthetic Utility

Executive Summary

7-Bromoheptanenitrile (CAS No. 20965-27-9) is a bifunctional linear C7 aliphatic compound featuring a terminal primary alkyl bromide and a terminal nitrile group. This unique architecture makes it a highly valuable and versatile building block in modern organic synthesis. Its differential reactivity allows for selective, stepwise functionalization, providing a robust platform for constructing complex molecular frameworks. This guide offers an in-depth analysis of its chemical structure, physicochemical properties, spectroscopic profile, reactivity, and key applications, with a particular focus on its role in pharmaceutical development. The information presented herein is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's capabilities in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

7-Bromoheptanenitrile is a linear chain molecule comprised of seven carbon atoms. The structure is defined by a bromo-functionalized methylene group at one terminus and a nitrile group at the other, separated by a flexible pentamethylene spacer. This separation is critical, as it minimizes inductive effects between the two functional groups, allowing each to exhibit its characteristic reactivity.

Key Identifiers and Synonyms:

- IUPAC Name: **7-bromoheptanenitrile**[\[1\]](#)
- CAS Number: 20965-27-9[\[1\]](#)
- Synonyms: 6-Cyanohexyl bromide, 1-Bromo-6-cyanohexane[\[1\]](#)
- Molecular Formula: C₇H₁₂BrN[\[1\]](#)
- SMILES: BrCCCCCCC#N[\[1\]](#)

The core physicochemical properties of **7-bromoheptanenitrile** are summarized in the table below, providing essential data for experimental design and process scale-up.

Property	Value	Source(s)
Molecular Weight	190.08 g/mol	[1]
Appearance	Colorless to light yellow liquid	
Boiling Point	140-141 °C at 14 mmHg	[1]
Density	1.265 g/mL at 25 °C	[1]
Refractive Index (n ²⁰ /D)	1.475	[1]
Flash Point	113 °C (235.4 °F) - closed cup	

Predicted Spectroscopic Profile

While full spectral data sets are often proprietary, the structure of **7-bromoheptanenitrile** allows for a highly accurate prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and quality control.

Infrared (IR) Spectroscopy

The IR spectrum provides a direct confirmation of the key functional groups.

- **C≡N Stretch:** A sharp, medium-intensity absorption band is expected in the range of 2260-2210 cm^{-1} , which is highly characteristic of a nitrile functional group.[\[2\]](#)[\[3\]](#)
- **C-H Stretch:** A series of bands will appear in the 3000-2850 cm^{-1} region, corresponding to the stretching vibrations of the aliphatic methylene (CH_2) groups.[\[2\]](#)[\[4\]](#)
- **C-Br Stretch:** A strong absorption in the fingerprint region, typically between 650-550 cm^{-1} , can be attributed to the C-Br stretching vibration.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum will show distinct signals for each methylene group, with chemical shifts influenced by the adjacent functional groups.

- $\delta \sim 3.4$ ppm (triplet): The two protons on the carbon adjacent to the bromine atom (Br-CH_2). The electronegative bromine atom deshields these protons, shifting them downfield. The signal will be a triplet due to coupling with the adjacent CH_2 group.[\[5\]](#)[\[6\]](#)
- $\delta \sim 2.3$ ppm (triplet): The two protons on the carbon adjacent to the nitrile group ($-\text{CH}_2\text{-CN}$). The nitrile group also has a deshielding effect, though less pronounced than bromine. This signal will also appear as a triplet.[\[6\]](#)
- $\delta \sim 1.3$ - 1.9 ppm (multiplets): The remaining eight protons of the central methylene chain ($-\text{CH}_2(\text{CH}_2)_4\text{-CH}_2-$) will resonate as a series of overlapping multiplets in the typical aliphatic region.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ^{13}C NMR spectrum will display seven unique signals, one for each carbon atom in the molecule.

- $\delta \sim 119$ ppm: The carbon of the nitrile group (CN).[\[7\]](#)
- $\delta \sim 33$ ppm: The carbon atom bonded to the bromine (CH_2Br).[\[8\]](#)[\[9\]](#)
- $\delta \sim 17$ ppm: The carbon atom adjacent to the nitrile group (CH_2CN).[\[7\]](#)

- δ ~25-32 ppm: The remaining four methylene carbons of the aliphatic chain, with distinct chemical shifts for each.

Chemical Reactivity: A Bifunctional Platform

The synthetic power of **7-bromoheptanenitrile** lies in the orthogonal reactivity of its two terminal functional groups. The primary alkyl bromide is an excellent electrophile for nucleophilic substitution reactions, while the nitrile group can undergo a variety of transformations, including reduction and hydrolysis.

This differential reactivity allows for selective manipulation. For instance, nucleophilic substitution at the C-Br bond can be performed under conditions that leave the nitrile group intact. Common nucleophiles include amines, azides, carboxylates, and alkoxides. These reactions typically proceed via an S_N2 mechanism, favoring polar aprotic solvents like DMSO or DMF and moderate temperatures to minimize elimination side reactions.^{[10][11]}

Conversely, the nitrile group can be selectively reduced to a primary amine using powerful reducing agents like lithium aluminum hydride ($LiAlH_4$) or through catalytic hydrogenation, providing a route to diaminoheptane derivatives.

Caption: Differential reactivity pathways of **7-bromoheptanenitrile**.

Synthesis and Purification: A Representative Protocol

7-Bromoheptanenitrile is not naturally occurring and must be prepared synthetically. A common and efficient laboratory-scale synthesis involves the nucleophilic substitution of a dibromoalkane with a cyanide salt. This method leverages the statistical likelihood of achieving monosubstitution under controlled conditions.



Protocol: Synthesis from 1,6-Dibromohexane

- Materials: 1,6-dibromohexane, sodium cyanide (NaCN), dimethyl sulfoxide (DMSO), diethyl ether, deionized water, anhydrous magnesium sulfate.

- Procedure:
 - To a stirred solution of 1,6-dibromohexane (1 equivalent) in anhydrous DMSO, add sodium cyanide (1.05 equivalents) portion-wise at room temperature. Causality: Using a slight excess of cyanide drives the reaction to completion. DMSO is an excellent polar aprotic solvent for this S_N2 reaction, promoting a favorable rate.[10]
 - Heat the reaction mixture to 90-100 °C and monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 4-6 hours.
 - After cooling to room temperature, pour the reaction mixture into a separatory funnel containing a large volume of cold water.
 - Extract the aqueous phase three times with diethyl ether. Trustworthiness: Multiple extractions ensure complete recovery of the product from the aqueous phase.
 - Combine the organic extracts and wash sequentially with deionized water and brine to remove residual DMSO and inorganic salts.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 - The crude product is then purified by vacuum distillation to yield **7-bromoheptanenitrile** as a clear, colorless to light-yellow oil. The fraction boiling at 140-141 °C / 14 mmHg is collected.[1]

Applications in Advanced Synthesis: The Case of (±)-15-Deoxyspergualin

A prominent application of **7-bromoheptanenitrile** is in the synthesis of (±)-15-deoxyspergualin (also known as Gusperimus), a potent immunosuppressive agent used clinically to treat acute allograft rejection.[6][12] Historical syntheses of this complex molecule were often lengthy and low-yielding. Convergent routes that utilize **7-bromoheptanenitrile** as a key starting material have been shown to improve overall yields.[13]

In these synthetic strategies, the **7-bromoheptanenitrile** molecule serves as a seven-carbon electrophilic linker. The alkyl bromide terminus reacts with a protected spermidine derivative,

while the nitrile group is later transformed into the required guanidino functionality through reduction and subsequent guanidinylation steps.

Caption: Role of **7-bromoheptanenitrile** in a convergent synthesis pathway.

Safety, Handling, and Storage

7-Bromoheptanenitrile is classified as a hazardous substance and must be handled with appropriate precautions.

- Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).^[1]
- Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors or mist.
- Storage: Store in a tightly closed container in a cool, dry place. The recommended storage temperature is below +30°C.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

7-Bromoheptanenitrile is a powerful and versatile bifunctional reagent whose value is derived from its straightforward structure and predictable reactivity. The ability to selectively address either the alkyl bromide or the nitrile functionality provides chemists with a strategic tool for the efficient construction of complex target molecules. Its successful application in the synthesis of pharmaceuticals like 15-deoxyspergualin underscores its importance and potential in drug discovery and development. Proper understanding of its properties, reactivity, and handling is paramount to unlocking its full synthetic potential.

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